molecular formula C39H64N2O3 B055280 Denatonium stearate CAS No. 122908-44-5

Denatonium stearate

Cat. No.: B055280
CAS No.: 122908-44-5
M. Wt: 608.9 g/mol
InChI Key: ZDKMCLDYTBLXEF-UHFFFAOYSA-N
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Description

Denatonium stearate is a quaternary ammonium compound known for its extreme bitterness. It is commonly used as a bittering agent to prevent accidental ingestion of toxic substances. This compound is a derivative of denatonium, which is recognized as one of the most bitter compounds known to humans .

Preparation Methods

Denatonium stearate can be synthesized through the quaternization of lidocaine with benzyl chloride, followed by an ion exchange reaction to introduce the stearate anion . The reaction typically involves the following steps:

    Alkylation: Lidocaine is alkylated with benzyl chloride in the presence of a catalyst.

    Ion Exchange: The resulting quaternary ammonium compound undergoes an ion exchange reaction to replace the chloride anion with the stearate anion.

Industrial production methods often optimize these reactions for efficiency and cost-effectiveness, adhering to green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Denatonium stearate, like other quaternary ammonium compounds, can undergo various chemical reactions:

Common reagents and conditions for these reactions include the use of catalysts and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Denatonium stearate exerts its effects primarily through the activation of bitter taste receptors (TAS2Rs). These receptors are G protein-coupled receptors that trigger aversive responses to bitter substances. Activation of TAS2Rs by this compound leads to various cellular responses, including changes in gene expression, inhibition of cell proliferation, and induction of apoptosis .

Comparison with Similar Compounds

Denatonium stearate is often compared with other denatonium salts, such as denatonium benzoate and denatonium saccharinate. These compounds share similar bittering properties but differ in their anionic components. For example:

Other similar compounds include local anesthetics like lidocaine, from which denatonium derivatives are synthesized .

This compound’s uniqueness lies in its specific anionic component, stearate, which may influence its solubility and application in different formulations.

Properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C18H36O2/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-14H,5-6,15-16H2,1-4H3;2-17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKMCLDYTBLXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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